3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898761-97-2
VCID: VC2291467
InChI: InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
SMILES: C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Molecular Formula: C21H21ClFNO3
Molecular Weight: 389.8 g/mol

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone

CAS No.: 898761-97-2

Cat. No.: VC2291467

Molecular Formula: C21H21ClFNO3

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone - 898761-97-2

Specification

CAS No. 898761-97-2
Molecular Formula C21H21ClFNO3
Molecular Weight 389.8 g/mol
IUPAC Name (3-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Standard InChI Key HHFMWVIRDILBNT-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl

Introduction

Chemical Identity and Physical Properties

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone is characterized by specific physical and chemical properties that determine its behavior in various research applications. The compound has a CAS number of 898761-97-2 and possesses a well-defined set of physicochemical characteristics.

Basic Physical Properties

The physical properties of this compound are crucial for understanding its behavior in chemical reactions and formulation processes. The table below summarizes the key physical parameters:

PropertyValue
Molecular FormulaC₂₁H₂₁ClFNO₃
Molecular Weight389.86 g/mol
Physical StateSolid at room temperature
Density1.34 g/cm³
Boiling PointApproximately 523.5°C at 760 mmHg
Storage ConditionsRoom temperature, sealed, ventilated containers

These physical properties are consistent with those of related benzophenone derivatives containing similar structural elements, though the exact positioning of functional groups creates distinct characteristics for this particular compound .

Structural Features

The structural features of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone include several key functional groups that contribute to its chemical reactivity and biological properties:

  • A benzophenone core structure consisting of two phenyl rings connected by a carbonyl group

  • A chlorine substituent at the 3-position of one phenyl ring

  • A fluorine substituent at the 4-position of the same phenyl ring

  • A 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl linker at the 3'-position of the second phenyl ring

The presence of these structural features creates a compound with specific reactivity patterns and potential for further functionalization, which is particularly valuable in medicinal chemistry research.

Synthesis and Production Methods

The synthesis of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone typically involves multi-step reactions requiring precise control of conditions and reagents.

Common Synthetic Routes

The synthesis of this compound typically follows a sequence of carefully controlled reactions:

  • Formation of the spirocyclic intermediate: This involves creating the 1,4-dioxa-8-azaspiro[4.5]decane ring structure through reaction of appropriate precursors

  • Attachment of the benzophenone component: The spirocyclic intermediate is coupled with a suitably substituted benzophenone derivative

  • Final functionalization: Additional modification steps to introduce the precise positioning of chlorine and fluorine substituents

The importance of controlled reaction conditions and high-purity reagents cannot be overstated for successful synthesis of this compound, particularly when it is intended for pharmaceutical applications.

QuantityApproximate Price (USD)Availability
1.000 g$2,302.9910-20 days
2.000 g$3,825.7710-20 days

This pricing structure indicates the compound's specialized nature and the complexity involved in its production. The high cost per gram suggests its primary application in high-value research rather than large-scale industrial processes .

Applications in Medicinal Chemistry

3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone has significant applications in pharmaceutical research and development, particularly in the field of medicinal chemistry.

Drug Discovery Applications

The compound serves as a key intermediate in the synthesis of receptor modulators and other biologically active molecules. Its structural features make it particularly valuable for:

  • Development of compounds targeting specific neurological pathways

  • Creation of molecules with enhanced binding affinity and selectivity for specific receptors

  • Exploration of structure-activity relationships in drug candidate optimization

  • Serving as a building block for compound libraries in drug discovery programs

The unique combination of the benzophenone core with the spirocyclic moiety creates opportunities for researchers to develop novel therapeutic agents with specific pharmacological profiles.

Chemical Reactivity and Modifications

The chemical behavior of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone is defined by its functional groups and structural arrangement.

Reaction Patterns

Several reaction types are characteristic for this compound due to its functional groups:

  • Nucleophilic substitution reactions: The halogen substituents (chlorine and fluorine) can undergo displacement reactions with various nucleophiles

  • Carbonyl chemistry: The benzophenone carbonyl group can participate in typical ketone reactions

  • Amine chemistry: The tertiary amine in the spirocyclic portion provides opportunities for quaternization and other nitrogen-centered reactions

  • Ring modifications: The spirocyclic component can be modified through various ring-opening or transformation reactions

These reaction patterns create versatility for using this compound as a starting material for more complex molecular architectures.

Structure-Activity Relationships

The positioning of functional groups in this molecule has significant implications for its biological activity and that of its derivatives:

  • The chlorine and fluorine substituents contribute to lipophilicity and can influence binding to protein targets

  • The benzophenone core provides rigidity and potential for π-stacking interactions with aromatic amino acid residues in proteins

  • The spirocyclic moiety creates a three-dimensional structure that may enhance selectivity for specific binding sites

  • The methyl linker provides flexibility that can be crucial for optimal positioning of the molecule within binding pockets

Understanding these structure-activity relationships guides researchers in designing derivatives with improved pharmacological properties.

Comparative Analysis with Related Compounds

Several structural analogs of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone exist, with variations in substituent positions and patterns.

Structural Variants

A comparison of the target compound with its close structural analogs reveals important differences:

CompoundCAS NumberKey Structural DifferencesMolecular Weight (g/mol)
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone898761-97-2Reference compound389.86
4-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone898762-16-8Chlorine at position 4, fluorine at position 2389.85
3-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone898762-13-5Fluorine at position 5389.85
3-chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone898758-04-8Substituted phenyl position different389.86

These structural variations can significantly impact the biological activity and physicochemical properties of each compound, despite their similar molecular weights .

Property Comparisons

The physical properties of these related compounds show notable similarities but also important differences:

Property3-Chloro-3'-[...]-4-fluorobenzophenone4-Chloro-3'-[...]-2-fluorobenzophenone3-Chloro-3'-[...]-5-fluorobenzophenone
Boiling Point523.5°C535.1°C526.1°C
Density1.34 g/cm³1.34 g/cm³1.34 g/cm³
Flash PointNot reported277.4°CNot reported
LogPNot reported3.99 (approx.)Not reported

These similar physical properties reflect the close structural relationship between these compounds, though their biological activities may differ significantly based on the precise arrangement of functional groups .

Research Methodologies and Analytical Techniques

Effective study of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone requires specialized analytical techniques and research methods.

Characterization Methods

Researchers typically employ multiple analytical techniques to fully characterize this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy to identify functional group fingerprints

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • X-ray Crystallography for definitive three-dimensional structural analysis when suitable crystals can be obtained

These complementary techniques provide comprehensive structural verification and quality assessment of the synthesized compound.

Current Research Trends and Future Perspectives

Research involving 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone continues to evolve as new applications and synthetic methodologies emerge.

Recent Developments

Current research focuses on several key areas:

  • Development of more efficient synthetic routes to reduce production costs

  • Creation of derivative libraries for high-throughput screening in drug discovery

  • Exploration of structure-activity relationships to optimize biological activity

  • Investigation of novel therapeutic applications beyond the currently established areas

These research directions reflect the ongoing interest in this compound and its potential value in pharmaceutical development.

Future Research Directions

Several promising avenues for future research include:

  • Application of green chemistry principles to improve the sustainability of synthesis

  • Development of targeted drug delivery systems incorporating this compound or its derivatives

  • Exploration of potential applications beyond traditional pharmaceutical research

  • Investigation of structure-based design approaches to optimize derivative compounds for specific targets

These future directions highlight the continued relevance of this compound in cutting-edge research and development efforts.

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